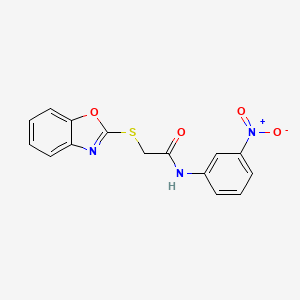

2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide

Descripción

2-(1,3-Benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide is a heterocyclic compound featuring a benzoxazole core linked via a thioether (-S-) group to an acetamide moiety, which is further substituted with a 3-nitrophenyl group. Benzoxazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, due to their ability to interact with enzymes and receptors via hydrogen bonding, π-π stacking, and hydrophobic interactions . This compound’s synthesis typically involves coupling reactions between benzoxazole-thiol intermediates and activated acetamide derivatives, followed by recrystallization for purification .

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c19-14(16-10-4-3-5-11(8-10)18(20)21)9-23-15-17-12-6-1-2-7-13(12)22-15/h1-8H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDILBPXSUGCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide typically involves the reaction of 2-mercaptobenzoxazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted acetamides.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Benzimidazole Derivatives

- Compound W1: 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide () Structural Differences: Replaces benzoxazole with benzimidazole (N instead of O in the heterocycle). Biological Activity: Exhibits antimicrobial and anticancer activity, but the 2,4-dinitrophenyl group may increase cytotoxicity compared to the 3-nitrophenyl group in the target compound .

Oxadiazole Derivatives

- Compound 5a-n : (Z)-2-(5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-(3-(aryl)acryloyl)phenyl)acetamides ()

- Structural Differences : Features a 1,3,4-oxadiazole ring instead of benzoxazole.

- Impact : Oxadiazole’s electron-deficient nature enhances metabolic stability and resistance to enzymatic degradation.

- Biological Activity : Effective against multidrug-resistant bacteria and fungi, suggesting broader-spectrum activity than benzoxazole derivatives .

Triazole-Containing Analogues

- Compound 1: 2-(5-((Benzo[d]oxazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide () Structural Differences: Incorporates a triazole ring alongside benzoxazole. Physicochemical Data:

| Molecular Mass | Formula | m.p. (°C) | % Yield |

|---|---|---|---|

| 410.41 | C₁₈H₁₄N₆O₄S | 152–154 | 76 |

Benzothiazole Derivatives

- Compound 6c: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide () Structural Differences: Replaces benzoxazole with benzothiazole (S instead of O) and adds a naphthalene group. Impact: Sulfur in benzothiazole increases lipophilicity, improving membrane permeability. The naphthalene group enhances π-π interactions. Spectral Data: IR peaks at 3302 cm⁻¹ (N-H), 1676 cm⁻¹ (C=O), and 1535 cm⁻¹ (NO₂) confirm structural integrity . Activity: Demonstrates antiproliferative effects, but the bulky naphthalene may reduce solubility compared to the target compound .

Substituent Effects on Bioactivity

Nitro Group Position

- 3-Nitrophenyl vs. 4-Nitrophenyl :

Actividad Biológica

The compound 2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide is a member of the benzoxazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H13N3O2S

- Molecular Weight : 299.35 g/mol

- IUPAC Name : this compound

This compound features a benzoxazole moiety linked to a thioether and an acetamide group, which contributes to its lipophilicity and potential biological interactions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzoxazole derivatives. Specifically, compounds containing the benzoxazole scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study demonstrated that benzoxazole derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as MCF-7 and A549, indicating strong anticancer potential .

The proposed mechanism of action for benzoxazole derivatives includes:

- Inhibition of Cell Proliferation : These compounds may interfere with cellular signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : The presence of the nitro group in the structure is believed to enhance apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins .

Antimicrobial Activity

Benzoxazole derivatives have also been evaluated for their antimicrobial properties. The following findings summarize their activity:

- Antibacterial Activity : Studies indicate that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, minimal inhibitory concentrations (MIC) were determined for various strains, demonstrating the compound's potential as an antibacterial agent .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | References |

|---|---|---|---|

| Anticancer | MCF-7, A549 | 1.61 - 1.98 µg/mL | |

| Antimicrobial | Bacillus subtilis, E. coli | Variable (specific MICs) |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzoxazole derivatives. Key findings include:

- Nitro Group Influence : The presence of a nitro group at specific positions on the phenyl ring enhances both anticancer and antimicrobial activities.

- Benzoxazole Core Importance : The benzoxazole moiety is essential for maintaining biological activity; modifications to this structure can significantly alter efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide, and how can reaction efficiency be optimized?

The compound can be synthesized via a carbodiimide-mediated coupling reaction. A typical protocol involves reacting 1,3-benzoxazole-2-thiol with N-(3-nitrophenyl)chloroacetamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine. Solvent choice (e.g., dichloromethane) and temperature control (e.g., 273 K) are critical to minimize side reactions . Reaction progress should be monitored using TLC or HPLC, and post-synthesis purification may require column chromatography or recrystallization from methanol/acetone mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be validated?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity assessment should use reverse-phase HPLC with UV detection (e.g., 254 nm) . Method validation must include specificity (peak resolution from impurities), linearity (calibration curves), and repeatability (≤2% RSD for retention times) . Cross-validation with X-ray crystallography (if single crystals are obtainable) provides additional structural confirmation .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is light-sensitive and should be stored in amber glass vials at room temperature (20–25°C) in a desiccator. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways, with HPLC monitoring for nitro group reduction or benzoxazole ring hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s reactivity or supramolecular interactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as the electron-withdrawing effect of the nitro group on acetamide reactivity. Molecular docking studies (using AutoDock Vina) can simulate interactions with biological targets, while Hirshfeld surface analysis identifies non-covalent interactions (e.g., C–H⋯O, π–π stacking) critical for crystal packing .

Q. What experimental strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR-derived torsion angles and X-ray data may arise from dynamic motion in solution. Variable-temperature NMR (e.g., –40°C to 80°C) can detect conformational flexibility. Solid-state NMR or neutron diffraction (for H-atom positions) provides complementary data . For persistent ambiguities, synchrotron XRD with high-resolution data (≤0.8 Å) is recommended .

Q. How can reaction engineering improve scalability while maintaining regioselectivity?

Microreactor systems enhance heat/mass transfer for exothermic steps (e.g., thiol-acetamide coupling). Computational fluid dynamics (CFD) models optimize flow rates and mixing efficiency. In-line FTIR or Raman spectroscopy enables real-time monitoring of intermediates, reducing side-product formation . For large-scale purification, simulated moving bed (SMB) chromatography outperforms batch methods in solvent efficiency .

Methodological Notes

- Synthesis Troubleshooting : If yields drop below 60%, check for moisture sensitivity of EDC or thiol oxidation. Use argon purging and molecular sieves .

- Analytical Cross-Validation : Always correlate NMR shifts with calculated values (e.g., ACD/Labs or ChemDraw predictions) to detect impurities .

- Data Reproducibility : Publish full crystallographic data (CIF files) and raw spectral traces to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.